REACTION_CXSMILES
|
[C:1]([C:4]1[CH:10]=[CH:9][C:7](N)=[C:6]([F:11])[CH:5]=1)(=[O:3])[CH3:2].Cl.[N+:13]([O-])([O-])=O.[Na+].[S:18](=[O:20])=[O:19]>O.C(O)(=O)C.O.O.[Cu](Cl)Cl>[C:1]([C:4]1[CH:10]=[CH:9][C:7]([S:18]([NH2:13])(=[O:20])=[O:19])=[C:6]([F:11])[CH:5]=1)(=[O:3])[CH3:2] |f:2.3,7.8.9|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=CC(=C(N)C=C1)F
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Name
|
|
Quantity
|
24 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
2.9 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
ice water
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
S(=O)=O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
copper (II) chloride dihydrate
|
Quantity
|
1.7 g
|
Type
|
catalyst
|
Smiles
|
O.O.[Cu](Cl)Cl
|
Type
|
CUSTOM
|
Details
|
After stirring for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 30 min at 0° C.
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2 (80 mL×2)
|
Type
|
TEMPERATURE
|
Details
|
The extracts was cooled to 0°0 C
|
Type
|
ADDITION
|
Details
|
and 25% aqueous ammonia (70 mL) was added slowly
|
Type
|
STIRRING
|
Details
|
stirred for 1 h at room temperature
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=CC(=C(C=C1)S(=O)(=O)N)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.3 g | |
YIELD: PERCENTYIELD | 46% | |
YIELD: CALCULATEDPERCENTYIELD | 46.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |